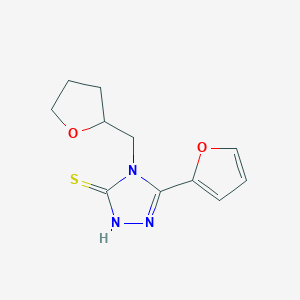

5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

描述

The compound 5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS: 725222-15-1) is a triazole-thiol derivative characterized by two distinct substituents:

属性

IUPAC Name |

3-(furan-2-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c17-11-13-12-10(9-4-2-6-16-9)14(11)7-8-3-1-5-15-8/h2,4,6,8H,1,3,5,7H2,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWAHELSLKTAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=NNC2=S)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 777879-30-8) is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities, particularly in antifungal and antibacterial domains. This article provides an in-depth review of the biological activity associated with this compound, supported by research findings, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3O2S. The compound features a triazole ring that is known for its pharmacological significance due to its ability to interact with various biological targets.

Antifungal Activity

Recent studies have indicated that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The mechanism primarily involves the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols within fungal cells.

Key Findings:

- Minimum Inhibitory Concentrations (MICs) : Various 1,2,4-triazole derivatives have shown MIC values ranging from 0.0156 to 2.0 μg/mL against fungi such as Candida albicans and Cryptococcus neoformans .

- Structure-Activity Relationship (SAR) : Compounds with electron-withdrawing groups like -NO₂ or halogens at specific positions on the triazole ring demonstrated enhanced antifungal activity compared to those with less favorable substituents .

| Compound | Target Organism | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| Compound A | Candida albicans | 0.25 | Excellent |

| Compound B | Aspergillus fumigatus | 0.15 | Outstanding |

| Compound C | Cryptococcus neoformans | 0.5 | Good |

Antibacterial Activity

The antibacterial properties of triazole derivatives have also been explored. The compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Research Insights:

- Compounds containing the triazole scaffold were evaluated against bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating moderate to significant activity .

- The presence of sulfur in the thiol group enhances the binding affinity to bacterial enzymes, potentially increasing antibacterial efficacy.

Study on Antifungal Efficacy

A study conducted by Blokhina et al. investigated a series of triazole derivatives for their antifungal activity. The results indicated that compounds with specific substitutions at the triazole ring exhibited superior antifungal properties compared to standard treatments.

Evaluation of Antibacterial Properties

In another study focusing on metal complexes of triazoles, researchers found that coordination with metals significantly enhanced the antibacterial activity of the ligands derived from triazoles. The complexes showed better efficacy than their non-complexed counterparts due to improved solubility and bioavailability .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and properties compared to similar triazole derivatives:

*Estimated based on analogous structures.

Key Observations :

- Solubility: The THF-methyl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenoxybenzylidene or nitrophenyl groups) .

Anticancer Potential

- Schiff Base Metal Complexes: Analogous furan-containing triazole-thiols (e.g., 4-((furan-2-ylmethylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) form octahedral metal complexes (Co, Ni) with moderate to significant inhibition of MCF-7 and Hep-G2 cancer cell lines . The target compound’s furyl group may similarly enhance metal-binding capacity.

Corrosion Inhibition

- Triazole-thiols with pyridyl or chlorophenoxy substituents (e.g., 5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol) exhibit strong adsorption on aluminium surfaces in acidic media, attributed to thiolate bonding . The THF-methyl group in the target compound may alter adsorption kinetics due to steric or electronic effects.

Antibacterial Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。